molecular formula C22H24N4O4 B3220577 (R)-N-Fmoc-2-(4'-azidobutyl)alanine CAS No. 1198791-54-6

(R)-N-Fmoc-2-(4'-azidobutyl)alanine

Cat. No.: B3220577
CAS No.: 1198791-54-6
M. Wt: 408.4 g/mol
InChI Key: RMUCLSZPXSHUDT-JOCHJYFZSA-N
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Description

Significance of Non-Canonical Amino Acids in Advancing Biomolecular Research

The applications of ncAAs are vast and have significantly impacted biomolecular research. rsc.org They can be used as biophysical probes to study protein structure, function, and dynamics. researchgate.netacs.org For instance, the introduction of fluorescent or isotopically labeled ncAAs allows for the tracking and analysis of proteins within their native cellular environment. Furthermore, ncAAs can introduce new chemical reactivities into proteins, enabling site-specific modifications, the creation of novel enzyme activities, and the development of proteins with enhanced stability or altered binding properties. acs.orgtwistbioscience.com Genetic code expansion technology has made it possible to site-specifically incorporate over 200 different ncAAs into proteins, providing unparalleled molecular precision for studying biological processes. twistbioscience.com

Strategic Role of Azido (B1232118) Functionality in Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.orgnih.gov A key player in this field is the azido (N₃) group, which serves as a versatile and reliable chemical reporter. nih.govnih.govmdpi.com The azide (B81097) group is small, metabolically stable, and generally non-reactive with biological molecules, making it an ideal bioorthogonal handle. wikipedia.orgnih.govmdpi.com

The strategic utility of the azido functionality lies in its ability to participate in highly selective ligation reactions. nih.gov The two most prominent examples are the Staudinger ligation and azide-alkyne cycloadditions (a form of "click chemistry"). nih.govmdpi.comsigmaaldrich.com

Staudinger Ligation: This reaction occurs between an azide and a phosphine (B1218219), forming a stable amide bond under physiological conditions without the need for a catalyst. nih.govmdpi.com

Azide-Alkyne Cycloaddition: This reaction, particularly the copper(I)-catalyzed (CuAAC) and the strain-promoted (SPAAC) versions, forms a stable triazole linkage. wikipedia.orgnih.gov SPAAC, also known as copper-free click chemistry, is especially useful for live-cell applications as it avoids the cytotoxicity associated with the copper catalyst. wikipedia.orgsigmaaldrich.com

These reactions allow for the precise and covalent attachment of probe molecules, such as fluorescent dyes or affinity tags, to azide-modified biomolecules. nih.govmdpi.com This has enabled real-time imaging and analysis of various biomolecules, including proteins, glycans, and lipids, within their native cellular context. nih.govnih.gov

Principles and Advantages of Fmoc-Based Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, automated synthesis of peptide chains. creative-peptides.comdu.ac.in The Fmoc-based strategy is the most commonly used approach for SPPS. du.ac.in The core principle involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. creative-peptides.comoup.com

The process consists of a series of repeating cycles: creative-peptides.comuci.edu

Deprotection: The N-terminal α-amino group of the resin-bound peptide is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This group is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). creative-peptides.comuci.edu

Coupling: The next Fmoc-protected amino acid is activated and then coupled to the newly exposed N-terminal amine of the resin-bound peptide, forming a new peptide bond. du.ac.inoup.com

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products. oup.com

This cyclical process is repeated until the desired peptide sequence is assembled. creative-peptides.com The key advantage of the Fmoc/tBu strategy is its orthogonality; the Nα-Fmoc group is base-labile, while the side-chain protecting groups (often tert-butyl based) and the resin linker are acid-labile. du.ac.inpeptide.com This allows for the removal of the temporary Fmoc group at each step without affecting the permanent side-chain protection, which is only removed during the final cleavage of the peptide from the resin. du.ac.inoup.com SPPS offers significant benefits over traditional solution-phase synthesis, including simplified purification, the ability to use excess reagents to drive reactions to completion, and amenability to automation. creative-peptides.comoup.com

Positioning of (R)-N-Fmoc-2-(4'-azidobutyl)alanine as a Specialized Building Block in Synthetic Chemistry

This compound stands as a highly specialized building block that synergistically combines the key features discussed above. Its structure is meticulously designed for advanced applications in synthetic peptide chemistry and chemical biology.

Non-Canonical Amino Acid Core: As an α-methylated alanine (B10760859) derivative, it introduces a unique structural constraint into a peptide backbone.

Azido Functionality: The 4'-azidobutyl side chain provides a bioorthogonal handle for subsequent, highly specific chemical modifications via click chemistry or Staudinger ligation. nih.gov

Fmoc Protection: The Fmoc group on the α-amino group makes it directly compatible with the widely used Fmoc-based solid-phase peptide synthesis methodology. creative-peptides.comdu.ac.in

Stereochemistry: The (R)-configuration at the α-carbon is a specific stereochemical feature that can be used to influence peptide conformation and biological activity.

This compound is therefore not merely an amino acid derivative but a sophisticated tool. It enables the precise, site-specific incorporation of a latent reactive group (the azide) into a synthetically generated peptide. Once the peptide is synthesized and purified, the azido group can be used to conjugate other molecules, such as imaging agents, drug payloads, or polyethylene (B3416737) glycol (PEG) chains, to tailor the peptide's properties for specific research or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-6-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-22(20(27)28,12-6-7-13-24-26-23)25-21(29)30-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19H,6-7,12-14H2,1H3,(H,25,29)(H,27,28)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUCLSZPXSHUDT-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CCCCN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001170822
Record name N6-Diazo-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001170822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198791-54-6
Record name N6-Diazo-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-D-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198791-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N6-Diazo-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001170822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Stereochemical Control

Retrosynthetic Dissection and Pathway Design for (R)-N-Fmoc-2-(4'-azidobutyl)alanine

A logical retrosynthetic analysis of this compound reveals several key disconnections. The final Fmoc-protected amino acid can be traced back to the corresponding free amino acid, suggesting a late-stage N-protection step. The core of the molecule is the chiral quaternary α-amino acid. The two primary disconnections at the α-carbon involve breaking the Cα-Cβ bond of the azidobutyl side chain and the Cα-N bond.

A plausible forward synthetic strategy involves the stereoselective alkylation of a chiral glycine (B1666218) or alanine (B10760859) enolate equivalent. This approach allows for the introduction of the 4-azidobutyl side chain with control over the stereochemistry at the α-center. An alternative pathway could involve the asymmetric Strecker synthesis, followed by the introduction of the methyl group.

The 4-azidobutyl halide is a key intermediate and can be synthesized from a commercially available precursor such as 1,4-dibromobutane (B41627) or 1-bromo-4-chlorobutane (B103958) via nucleophilic substitution with sodium azide (B81097).

Precursor Synthesis and Functional Group Introduction

The successful synthesis of this compound relies on the efficient preparation of key precursors and the strategic introduction of functional groups.

Rational Design and Synthesis of Azido-Containing Intermediates

The 4-azidobutyl side chain is typically introduced using an alkylating agent such as 1-bromo-4-azidobutane. The synthesis of this intermediate is straightforward and can be achieved with high yield.

StepReactant 1Reactant 2ReagentSolventProduct
11,4-DibromobutaneSodium azide-Dimethylformamide (DMF)1-Bromo-4-azidobutane

This reaction proceeds via a standard SN2 mechanism. Careful control of stoichiometry is necessary to minimize the formation of the diazido byproduct.

Methodologies for N-Fmoc Protection and Orthogonal Deprotection Strategies

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for amines in peptide synthesis due to its base lability. semanticscholar.orgyoutube.com The protection of the α-amino group of the synthesized amino acid is typically the final step before the compound is ready for use in solid-phase peptide synthesis.

The most common method for Fmoc protection involves the reaction of the amino acid with 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions. semanticscholar.orgyoutube.com

Protection MethodReagentBaseSolvent
StandardFmoc-OSuSodium bicarbonate1,4-Dioxane/Water
AlternativeFmoc-ClPyridineDichloromethane

The Fmoc group is orthogonal to many other protecting groups, such as the acid-labile Boc group, allowing for selective deprotection strategies in complex syntheses. semanticscholar.org

Stereoselective Synthesis of Chiral Azido (B1232118) Amino Acids

The critical step in the synthesis of this compound is the establishment of the (R)-stereochemistry at the quaternary α-carbon. This can be achieved through various asymmetric synthesis strategies.

Application of Chiral Auxiliaries in Enantioselective Routes

One of the most reliable methods for asymmetric synthesis is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. acs.org For the synthesis of α-alkylated amino acids, chiral iminolactones or oxazolidinones derived from natural products are often employed.

For instance, a chiral glycine enolate equivalent derived from a pseudoephedrine or a carene-based auxiliary can be alkylated with 1-bromo-4-azidobutane. The steric hindrance provided by the chiral auxiliary directs the incoming electrophile to one face of the enolate, leading to a high diastereomeric excess. Subsequent hydrolysis of the auxiliary yields the desired enantiomerically enriched α-amino acid. acs.org

Asymmetric Catalysis for Defined Stereochemistry

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis. In recent years, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of chiral molecules. nih.gov

A potential catalytic route to this compound could involve the enantioconvergent nickel-catalyzed cross-coupling of a racemic α-bromo ester with an organozinc reagent derived from 1-bromo-4-azidobutane. nih.gov The use of a chiral ligand on the nickel catalyst would control the stereochemical outcome, favoring the formation of the (R)-enantiomer.

Catalytic System ComponentExample
Metal PrecursorNiCl2(glyme)
Chiral Ligand(S)-PyBOX or a similar chiral ligand
Reducing AgentZinc dust

This method is tolerant of various functional groups and can provide access to a wide range of enantioenriched unnatural amino acids. nih.gov

Diastereoselective Approaches to Amino Acid Scaffolds

The cornerstone of synthesizing enantiomerically pure α-alkylated amino acids lies in the diastereoselective alkylation of a prochiral glycine nucleophile. acs.org This is typically achieved by employing a chiral auxiliary that directs the incoming electrophile to one face of the enolate.

A prominent strategy involves the use of chiral glycine imines, such as those derived from camphor (B46023) or pseudoephedrine. For the synthesis of the target compound, a chiral glycine enolate equivalent protected with a suitable auxiliary would be treated with a 4-azidobutyl halide (e.g., 1-azido-4-iodobutane). The steric hindrance provided by the chiral auxiliary dictates the trajectory of the alkylating agent, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary and protection of the amine with a fluorenylmethyloxycarbonyl (Fmoc) group yields the final product.

Another powerful method is the Schöllkopf bis-lactim ether approach, where a chiral auxiliary, typically derived from valine, is used to construct a bislactim ether of glycine. nih.gov Deprotonation and subsequent alkylation with the azidobutyl electrophile proceed with high diastereoselectivity. Mild acidic hydrolysis then cleaves the auxiliary and liberates the desired α-alkylated amino acid ester, which can be saponified and Fmoc-protected.

More recent methodologies for stereocontrolled C(sp³)–H amination are also emerging. These techniques can introduce the amino group into a pre-existing carboxylic acid scaffold with high regio- and stereocontrol, offering an alternative synthetic logic. nih.govthieme.de

Table 1: Overview of Diastereoselective Synthetic Methods

MethodChiral Control ElementKey Reaction StepTypical Diastereomeric Excess (d.e.)
Chiral Glycine Imine AlkylationPseudoephedrine or Camphor-based auxiliaryAsymmetric alkylation of enolate>95%
Schöllkopf Bis-Lactim EtherValine-derived chiral auxiliaryDiastereoselective alkylation>95%
Catalytic Phase-Transfer AlkylationCinchona alkaloid-derived catalystCatalytic enantioselective alkylationUp to 99% ee
Catalytic C-H AminationChiral Ruthenium or Iron catalystStereocontrolled 1,3-nitrogen shiftUp to 99% ee

Optimization and Scale-Up of Synthetic Protocols

Moving from laboratory-scale synthesis to gram-scale production necessitates rigorous optimization of the synthetic protocol to ensure high yields, purity, efficiency, and economic viability.

Enhancement of Reaction Yields and Purity

The synthesis of azido-containing amino acids involves specific challenges that must be addressed for optimal outcomes. A common route to ω-azido amino acids involves the conversion of a terminal amine to an azide via a diazo-transfer reaction. cam.ac.ukresearchgate.net This step, along with the preceding steps, must be optimized.

One established pathway that could be adapted for the target molecule begins with a protected glutamine derivative. cam.ac.uksemanticscholar.org A Hofmann rearrangement of Fmoc-L-glutamine can produce the corresponding 4-aminobutanoic acid derivative. researchgate.net However, the subsequent diazo-transfer reaction requires careful selection of reagents and conditions. The use of potentially hazardous reagents like triflyl azide or older diazo-transfer agents is often avoided in larger-scale synthesis. cam.ac.uk Safer alternatives, such as imidazole-1-sulfonyl azide, are preferred. cam.ac.uk

Furthermore, the basic conditions (e.g., K₂CO₃ in MeOH) often used for the diazo transfer can lead to premature deprotection of the Fmoc group. cam.ac.uk To circumvent this, biphasic solvent systems (e.g., H₂O/MeOH/CH₂Cl₂) at a controlled pH have been successfully implemented. cam.ac.uk This modification prevents Fmoc cleavage while allowing the reaction to proceed, leading to high yields (often >70%) of the desired azido amino acid. cam.ac.uk Crucially, this approach can yield a product of >98% purity after a simple workup, obviating the need for time-consuming and costly column chromatography. cam.ac.ukresearchgate.net

Process Efficiency and Economic Considerations for Gram-Scale Production

For gram-scale and larger production, process efficiency is critical. The ideal synthetic route is short, uses readily available and inexpensive starting materials, and avoids hazardous reagents and purification by chromatography. cam.ac.uknih.gov

Table 2: Optimization Parameters for Azido Amino Acid Synthesis

ParameterStandard ConditionOptimized ConditionBenefit of Optimization
Diazo-Transfer ReagentTriflyl azide / Hydrazoic acidImidazole-1-sulfonyl azide hydrochlorideEnhanced safety, stability, and practicality for scale-up. cam.ac.uk
Reaction MediumK₂CO₃ in MethanolBiphasic: H₂O/MeOH/CH₂Cl₂ at pH 9Prevents Fmoc deprotection, increasing yield and purity. cam.ac.uk
PurificationSilica Gel ChromatographyAqueous workup and filtrationIncreases process efficiency, reduces cost and solvent waste. cam.ac.ukresearchgate.net
Starting MaterialMulti-step synthesis from basic precursorsReadily available Fmoc-Gln-OHReduces number of synthetic steps, improving overall efficiency. cam.ac.ukresearchgate.net

Derivatization and Further Functionalization of Azido Analogues

The terminal azide group in this compound is not merely a structural feature but a versatile chemical handle for a wide array of post-synthetic modifications. This "bioorthogonal" functional group can react selectively in the presence of many other functional groups found in biological systems. nih.gov

The two most prominent reactions of the azido group are the Staudinger ligation and the Huisgen 1,3-dipolar cycloaddition, commonly known as "click chemistry".

Azide-Alkyne Cycloaddition (Click Chemistry): This reaction, particularly the copper(I)-catalyzed version (CuAAC), joins the azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. semanticscholar.orgresearchgate.net This reaction is exceptionally robust, high-yielding, and tolerant of a wide range of solvents and functional groups. Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative using strained cyclooctynes. These methods are widely used to conjugate peptides containing azido amino acids to other molecules, such as fluorescent dyes, imaging agents, drug payloads, or polyethylene (B3416737) glycol (PEG) chains. nih.govrsc.orgresearchgate.net

Staudinger Ligation: In this reaction, the azide reacts with a specifically engineered phosphine (B1218219) (e.g., one bearing an ester trap) to form an amide bond. This provides a powerful tool for ligating or cyclizing peptides under mild conditions. researchgate.net

Reduction to Amine: The azide group can also be readily reduced to a primary amine through methods like catalytic hydrogenation. nih.gov This transformation converts the azido side chain into a lysine (B10760008) analogue, which can be useful for introducing a positive charge or providing a site for further N-acylation or other amine-specific modifications.

Table 3: Functionalization Reactions of the Azido Group

ReactionReagent(s)Product Functional GroupPrimary Application
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Terminal Alkyne, Cu(I) catalyst1,2,3-TriazoleBioconjugation, synthesis of peptidomimetics. cam.ac.ukresearchgate.net
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Cyclooctyne (B158145) derivative (e.g., DIBO, BCN)1,2,3-TriazoleCopper-free bioconjugation in living systems.
Staudinger LigationEngineered TriarylphosphineAmidePeptide ligation and macrocyclization. researchgate.net
ReductionH₂, Pd/C or PPh₃, H₂OPrimary AmineConversion to a lysine-like residue, further derivatization. nih.gov

Integration and Incorporation into Complex Biomolecular Systems

Strategies for Solid-Phase Peptide Synthesis (SPPS) Integration

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for the chemical synthesis of peptides. The use of (R)-N-Fmoc-2-(4'-azidobutyl)alanine as a building block in this process allows for the site-specific placement of an azide (B81097) group within a peptide sequence.

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amine of an amino acid. Its widespread use is due to the mild conditions required for its removal (typically with a secondary amine like piperidine), which are compatible with a vast range of side-chain protecting groups and sensitive functionalities. nih.govchempep.com this compound is designed explicitly for compatibility with standard Fmoc-SPPS protocols. nih.gov

The integration process follows the standard Fmoc-SPPS cycle:

Deprotection: The Fmoc group of the resin-bound N-terminal amino acid is removed using a piperidine (B6355638) solution. nih.gov

Activation and Coupling: The carboxylic acid of this compound is activated using a coupling reagent (e.g., HBTU, HATU) and then coupled to the newly liberated N-terminal amine of the growing peptide chain. nih.gov

Capping (Optional): Any unreacted amino groups on the resin can be capped (e.g., with acetic anhydride) to prevent the formation of deletion sequences. nih.gov

This cycle is repeated until the desired peptide sequence is fully assembled. The azide side chain of the incorporated residue remains inert throughout these standard coupling and deprotection steps.

While the azide functional group is relatively stable under standard Fmoc-SPPS conditions, its integrity can be compromised during the final cleavage and deprotection step. A significant side reaction is the reduction of the azide to a primary amine. nih.govmasterorganicchemistry.com This is particularly problematic when using cleavage cocktails that contain thiol-based scavengers, which are reductive in nature. nih.gov

Studies have shown that the choice of thioscavenger during peptide cleavage from the solid support can lead to the unwanted reduction of the azide moiety. nih.gov To mitigate this, careful selection of the cleavage cocktail is paramount.

ChallengeMitigation StrategyRationaleStatus Icon
Azide Reduction During CleavageAvoid or minimize the use of thiol-based scavengers (e.g., dithiothreitol). Use alternative scavengers like triisopropylsilane (B1312306) (TIS) and water.Thiol compounds can act as reducing agents, converting the azide (R-N₃) to an amine (R-NH₂), thus losing the bioorthogonal handle. nih.gov TIS primarily scavenges carbocations formed during side-chain deprotection.check_circle
Aspartimide FormationIncorporate bulky protecting groups on adjacent Asp or Glu residues or use specialized dipeptides.This common side reaction in Fmoc-SPPS is sequence-dependent and catalyzed by the piperidine used for deprotection. It is not specific to the azido-amino acid but a general concern. nih.govcheck_circle
Azide reaction with phosphinesAvoid phosphine-based reagents (e.g., for Staudinger ligation) during synthesis if the azide is to be used for other purposes post-synthesis.Phosphines like trimethylphosphine (B1194731) can reduce azides to amines on the resin. universiteitleiden.nl This is a desired reaction for some applications but a side reaction if the azide is intended for click chemistry.warning

Difficult peptide sequences, often characterized by aggregation-prone regions or steric hindrance, can lead to incomplete coupling and deprotection steps. chempep.com The incorporation of a bulky, non-canonical amino acid like this compound can potentially exacerbate these issues.

Strategies to overcome these challenges include:

Enhanced Coupling Conditions: Utilizing more potent coupling reagents (e.g., HATU, COMU) or increasing coupling times and temperatures can improve efficiency.

Solvent Choice: The use of "magic mixtures" or chaotropic agents can disrupt secondary structures on the resin, improving reagent access.

Pseudoproline Dipeptides: Inserting specialized dipeptide building blocks can disrupt aggregation by introducing a "kink" into the peptide backbone. sigmaaldrich.com While not directly modifying the azido-amino acid, this strategy can facilitate its incorporation into a challenging sequence.

Solution-Phase Peptide Synthesis for Specific Applications

While SPPS is dominant, solution-phase peptide synthesis remains relevant for certain applications, such as the large-scale synthesis of short peptides or the creation of specialized constructs like DNA-encoded peptide libraries. delivertherapeutics.com In this approach, this compound can be used with Fmoc-based solution-phase protocols. The key difference is that purification is performed after each coupling step, which can be laborious but offers greater control and is amenable to producing very high-purity products. This method is particularly advantageous when synthesizing peptide conjugates where the substrate may not be compatible with solid-phase conditions. delivertherapeutics.com

Chemoenzymatic and Genetic Code Expansion Techniques for Protein Incorporation

To incorporate this compound, or more commonly its deprotected form, into larger proteins, biosynthetic methods are employed. Genetic code expansion (GCE) is a powerful technique that enables the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins within living cells. nih.govnih.govnih.gov

The core technology of GCE is an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). nih.govyoutube.com This pair must be "orthogonal," meaning it functions independently of the host cell's endogenous aaRS/tRNA pairs and does not cross-react with them. nih.govnih.gov

The process for incorporating an azido-amino acid like 2-amino-6-azidohexanoic acid (the backbone of the title compound after Fmoc removal) involves the following steps:

Selection of an Orthogonal Pair: A common starting point is the tyrosyl-tRNA synthetase/tRNA pair (TyrRS/tRNATyr) from an archaeon like Methanococcus jannaschii, which is orthogonal in bacterial and eukaryotic hosts. nih.gov

Engineering the Synthetase: The active site of the aaRS is mutated through directed evolution and selection strategies. The goal is to alter its specificity so that it no longer recognizes its natural amino acid (tyrosine) but instead recognizes and binds the desired azido-amino acid. nih.govnih.gov

Codon Reassignment: A rare or unused codon, typically the amber stop codon (UAG), is reassigned to encode the ncAA. nih.govaddgene.org The anticodon of the orthogonal tRNA is mutated (e.g., to CUA) to recognize the UAG codon on the messenger RNA (mRNA). nih.gov

In Vivo Incorporation: The genes for the engineered orthogonal aaRS and tRNA are introduced into the host organism on a plasmid. When the host is grown in media supplemented with the azido-amino acid, the engineered synthetase charges its orthogonal tRNA with the ncAA. During protein translation, when the ribosome encounters the UAG codon in the gene of interest, the charged orthogonal tRNA delivers the azido-amino acid for incorporation into the growing polypeptide chain. nih.gov

ComponentFunction in Genetic Code ExpansionExample/DetailsIcon
Non-Canonical Amino Acid (ncAA)The novel amino acid to be incorporated (e.g., an azido-alanine derivative).Supplied in the cell culture medium.science
Orthogonal aaRSSpecifically recognizes and attaches the ncAA to the orthogonal tRNA.Engineered from a native synthetase (e.g., M. jannaschii TyrRS) via mutation of the active site. nih.govengineering
Orthogonal tRNAIs charged with the ncAA by the orthogonal aaRS and recognizes a reassigned codon.Anticodon is mutated to be complementary to a stop codon (e.g., UAG). nih.govmediation
Reassigned CodonA codon in the gene of interest that is repurposed to specify the ncAA.Typically the amber stop codon (UAG). addgene.orgcode

Residue-Specific Labeling via Analog Incorporation

The site-specific incorporation of non-natural amino acids into peptides and proteins is a powerful tool for introducing novel functionalities. This compound can be incorporated into a growing peptide chain at a desired position using standard Fmoc-based solid-phase peptide synthesis (SPPS). cam.ac.ukaltabioscience.com The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the α-amine is base-labile and removed at each cycle, while the acid-labile side-chain protecting groups of natural amino acids and the peptide-resin linkage are retained until the final cleavage step. altabioscience.com

The key feature of this compound is its azido (B1232118) moiety (-N3), which is stable to the conditions of Fmoc-SPPS, including repeated treatments with piperidine for Fmoc removal and the final cleavage from the resin, typically with trifluoroacetic acid (TFA). nih.govresearchgate.net However, care must be taken during the cleavage step, as some common scavengers used to protect sensitive amino acids, such as thiols like ethanedithiol (EDT), can cause partial reduction of the azide group to an amine. researchgate.netresearchgate.net Using alternative scavengers like triisopropylsilane (TIS) in combination with water can preserve the azide's integrity. researchgate.net

Once incorporated into the peptide sequence, the azide group serves as a bioorthogonal chemical handle. nih.gov This means it is chemically inert to the vast majority of functional groups found in biological systems but can be selectively reacted with a complementary partner. This allows for the precise, residue-specific labeling of the peptide with a wide array of probes. The most common bioorthogonal reactions involving azides are:

  • Staudinger Ligation: Reaction with a phosphine-based reagent to form a stable amide bond. acs.orgnih.gov
  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient "click chemistry" reaction with a terminal alkyne to form a stable triazole linkage. acs.org
  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free version of click chemistry that uses a strained cyclooctyne (B158145), making it highly suitable for use in living systems. acs.orgnih.gov
  • This ability to specifically label peptides allows researchers to attach fluorescent dyes, affinity tags, or other reporter molecules to study protein localization, interaction, and function without disrupting the native biological system. cam.ac.uknih.gov

    Table 1: Properties and SPPS Compatibility of this compound
    PropertyDescriptionReference
    Chemical FormulaC22H24N4O4N/A
    Molecular Weight408.4 g/molN/A
    Incorporation MethodStandard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cam.ac.ukaltabioscience.com
    Fmoc Group RemovalStable to piperidine treatment nih.govresearchgate.net
    Cleavage Cocktail StabilityStable to TFA; potential for reduction with thiol-based scavengers researchgate.netresearchgate.net
    Bioorthogonal ReactivityAzide group enables Staudinger Ligation, CuAAC, and SPAAC nih.govacs.org

    Native Chemical Ligation Strategies Utilizing Azido-Peptide Fragments

    Native Chemical Ligation (NCL) is a cornerstone technique for the chemical synthesis of large proteins. nih.govnih.gov The classic NCL reaction involves the chemoselective condensation of two unprotected peptide fragments: one with a C-terminal thioester and another with an N-terminal cysteine residue. nih.gov This reaction forms a native amide bond at the ligation site.

    Azido-functionalized amino acids can be strategically employed in NCL protocols, primarily as masked forms of other functional groups. For instance, an azido group can serve as a protecting group for a primary amine. A peptide fragment containing an azido-amino acid, such as (R)-2-(4'-azidobutyl)alanine, can be synthesized using Fmoc-SPPS. This azido-peptide fragment can then participate in a ligation reaction. Following the successful ligation of the peptide segments, the azide can be chemically reduced to a primary amine. iris-biotech.de This reduction is typically achieved using mild reducing agents like phosphines (e.g., triphenylphosphine) or zinc dust. researchgate.net

    This strategy is particularly useful when a reactive side-chain amine, like that of lysine (B10760008), needs to be protected during the ligation step to prevent unwanted side reactions. By incorporating an azido-analog, the ligation can proceed cleanly. The subsequent reduction of the azide unmasks the amine, yielding the final, native protein sequence. This approach expands the toolkit for NCL, allowing for more complex and controlled protein assembly. google.com

    Table 2: Hypothetical NCL Strategy Using an Azido-Peptide Fragment
    StepProcessDescriptionReference
    1Peptide SynthesisTwo peptide fragments are synthesized via Fmoc-SPPS. Fragment 1 contains a C-terminal thioester. Fragment 2 contains an N-terminal cysteine and an internal (R)-2-(4'-azidobutyl)alanine residue. nih.gov
    2Native Chemical LigationThe two unprotected fragments are reacted in an aqueous buffer. The N-terminal cysteine of Fragment 2 attacks the C-terminal thioester of Fragment 1, forming a new peptide bond. nih.govnih.gov
    3Azide ReductionThe resulting full-length peptide, now containing an azido side chain, is treated with a reducing agent (e.g., triphenylphosphine (B44618) or Zn/AcOH). iris-biotech.deresearchgate.net
    4Final ProductThe azide group is reduced to a primary amine, yielding the final protein with a native side chain at the position of the original azido-analog. iris-biotech.de

    Applications in Advanced Chemical Biology and Materials Science

    Bioorthogonal Conjugation via Azido (B1232118) Group Reactivity

    The strategic incorporation of an azido group in (R)-N-Fmoc-2-(4'-azidobutyl)alanine allows for its participation in bioorthogonal ligation reactions. These reactions are characterized by their high selectivity and efficiency in aqueous environments. The two most prominent examples of such reactions involving azides are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

    Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Molecular Assembly.nih.govrsc.org

    The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, a chemical philosophy that emphasizes the use of highly reliable and specific reactions. nih.govrsc.org This reaction facilitates the formation of a stable triazole ring from an azide (B81097) and a terminal alkyne, a process that is significantly accelerated in the presence of a copper(I) catalyst. nih.govnih.gov The resulting 1,4-disubstituted 1,2,3-triazole is a robust and hydrolytically stable linker, often considered a bioisostere of the amide bond. nih.gov The Fmoc (fluorenylmethyloxycarbonyl) protecting group on the alpha-amine of this compound makes it directly amenable to solid-phase peptide synthesis (SPPS), allowing for its precise placement within a peptide sequence. nih.gov

    The ability to introduce this compound into a specific position of a peptide or protein through synthesis opens up avenues for site-specific labeling. Once incorporated, the azido group serves as a chemical handle for the attachment of various reporter molecules, such as fluorophores, biotin, or other affinity tags that bear a terminal alkyne. This method offers a high degree of control over the labeling site, which is crucial for studying protein function, localization, and interactions without perturbing the biomolecule's native structure and function. nih.gov A general protocol for such labeling involves the enzymatic ligation of a picolyl azide (pAz) derivative to a recognition sequence genetically fused to the protein of interest, followed by a chelation-assisted CuAAC reaction with an alkyne-probe conjugate. nih.gov

    Peptide cyclization is a widely used strategy to enhance the conformational stability, receptor affinity, and proteolytic resistance of peptides. The incorporation of this compound at one position and an alkyne-containing amino acid at another position within the same peptide chain allows for intramolecular cyclization via CuAAC. This "stapling" strategy can lock the peptide into a bioactive conformation. nih.gov Similarly, intermolecular cyclization between two different peptide chains, one containing the azidoalanine derivative and the other an alkyne, can be achieved to create more complex and constrained peptide architectures. nih.gov

    The CuAAC reaction is a powerful tool for the ligation of different molecular building blocks. Peptide fragments synthesized with a C-terminal this compound can be efficiently ligated to other peptide fragments or macromolecules bearing a terminal alkyne. This approach allows for the assembly of larger, more complex proteins and other biomolecular conjugates. nih.govraineslab.com This method complements other ligation techniques like native chemical ligation and Staudinger ligation, expanding the toolbox for protein synthesis and engineering. raineslab.com

    The surface functionalization of nanoparticles and biomaterials is critical for their application in diagnostics, drug delivery, and tissue engineering. nih.govnih.gov By attaching this compound or peptides containing this amino acid to the surface, these materials can be endowed with specific functionalities. The exposed azido groups can then be used to conjugate targeting ligands, drugs, or imaging agents via CuAAC, creating highly tailored and multifunctional materials. nih.gov This covalent attachment ensures the stability and controlled presentation of the conjugated molecules on the material's surface. nih.gov

    ApplicationReactantsCatalystProductReference
    Site-Specific LabelingAzide-modified peptide/protein, Alkyne-probe conjugateCopper(I)Labeled peptide/protein nih.gov
    Intramolecular CyclizationPeptide with azido and alkyne groupsCopper(I)Cyclized peptide nih.gov
    Intermolecular LigationAzide-containing peptide, Alkyne-containing macromoleculeCopper(I)Peptide-macromolecule conjugate raineslab.com
    Nanoparticle FunctionalizationAzide-functionalized nanoparticle, Alkyne-biomoleculeCopper(I)Biomolecule-conjugated nanoparticle nih.gov

    Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Copper-Free Bioconjugation.rsc.orgnih.govnih.gov

    While CuAAC is highly efficient, the cytotoxicity of the copper catalyst can be a concern for in vivo applications. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) circumvents this issue by utilizing a strained cyclooctyne (B158145) derivative that reacts spontaneously with an azide without the need for a metal catalyst. rsc.orgnih.gov This truly bioorthogonal reaction has gained significant traction for live-cell imaging and in vivo labeling. nih.gov The incorporation of this compound into peptides and proteins allows for their subsequent modification using SPAAC. The reaction kinetics of SPAAC can be influenced by the structure of the cyclooctyne and the azide. nih.gov

    FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
    Catalyst Copper(I)None (metal-free)
    Alkyne Reactant Terminal AlkyneStrained Cyclooctyne (e.g., BCN, ADIBO)
    Reaction Conditions Mild, aqueousMild, aqueous
    Toxicity Concern Potential copper cytotoxicityGenerally considered biocompatible for in vivo use
    Reaction Rate Generally faster than SPAACCan be slower, but highly tunable with cyclooctyne structure
    Primary Application In vitro conjugation, material scienceLive-cell imaging, in vivo bioconjugation
    Impact on Conjugate Solubility and Aggregation Behavior

    Replacing a naturally charged amino acid like lysine (B10760008) with an uncharged azido-amino acid can reduce the solubility of the resulting peptide conjugate. nih.gov To address this, researchers have focused on designing new hydrophilic azido-amino acids that carry a charge to improve solubility. nih.gov While this compound has a hydrophobic alkyl chain, strategies exist to manage its impact. One approach is the use of secondary amino acid surrogates, which act like the amino acid proline to disrupt the formation of secondary structures that lead to aggregation. sigmaaldrich.com This tactic can lead to improved solubility of the final peptide product and higher synthetic yields. sigmaaldrich.com

    Table 1: Factors Influencing Peptide Solubility and Aggregation

    
    
    FeatureImpact on Solubility/AggregationResearch Finding
    HydrophobicityIncorporation of ligation handles can increase macromolecular hydrophobicity. merckmillipore.comStrategies like using hydrophilic azido-amino acids are developed to counteract this. merckmillipore.com
    AggregationPeptide chain aggregation during synthesis can lower reaction rates and yields. Secondary amino acid surrogates can disrupt secondary structures, preventing aggregation and improving solubility.
    Charge StateReplacing charged residues (e.g., Lysine) with uncharged azido-amino acids can reduce solubility. merckmillipore.comNovel azido-amino acids have been designed to maintain a positive charge, aiding solubility. merckmillipore.com

    Staudinger Ligation for Amide Bond Formation in Bioconjugates

    The azide group of this compound can be converted into a primary amine through the Staudinger reaction, which is the basis for the Staudinger ligation. nih.govnih.gov This reaction is a powerful tool for forming a native amide bond to link a peptide to another molecule. The process begins with the reaction of the azide with a phosphine (B1218219), which creates an aza-ylide intermediate. This intermediate is then captured by an ester group placed nearby, resulting in the formation of a stable amide bond and connecting the two molecular pieces.

    A key advantage of Fmoc-protected azido acids is that the azide group remains intact during the standard steps of solid-phase peptide synthesis (SPPS), including the use of piperidine (B6355638) to remove the Fmoc protecting group. merckmillipore.com The conversion of the azide to the amine is typically achieved through reduction with phosphines after the main peptide has been assembled. merckmillipore.com This compatibility allows for the precise placement of the azido-alanine within a peptide sequence, which can then be used for Staudinger ligation to create well-defined bioconjugates. nih.gov

    Photoactivatable Azide Reactions in Spatiotemporal Control

    While the alkyl azide in this compound is generally stable, related aryl azides can be activated by light to form highly reactive nitrene intermediates. More recent developments in photocatalysis have shown that even stable functional groups can be activated with visible light, providing a high degree of spatial and temporal control over chemical reactions. princeton.edu By using a light-sensitive photocatalyst, it is possible to generate reactive species like carbenes from precursors such as diazirines (which are structurally similar to azides). princeton.edu This allows a chemical reaction to be initiated at a specific time and location within a sample, which is a major benefit for studying dynamic processes in biology. princeton.edu

    Photoaffinity labeling (PAL) is a widely used method to discover the specific protein targets of drugs and other small molecules. nih.gov A PAL probe is a chemical tool that typically includes a photoactivatable group and an affinity handle, such as biotin. princeton.edu When exposed to light, the probe generates a highly reactive intermediate that covalently attaches to the nearest molecule, which is ideally its biological target. nih.gov

    Peptides synthesized with this compound can be readily adapted for PAL experiments. The azide group provides a convenient attachment point for linking both a photo-crosslinker (like a diazirine) and an enrichment tag (like biotin) using click chemistry. After this modified peptide binds to its target protein, it is exposed to UV light to create a permanent covalent bond. This allows researchers to isolate the target protein and identify it using mass spectrometry. nih.govprinceton.edu To ensure the results are specific, control experiments are performed where the unmodified peptide is used to compete with the probe for binding to the target. nih.gov

    The fundamental process in photoaffinity labeling is light-induced crosslinking, which results in the functionalization of the target biomolecule. nih.gov The reactive species generated by light, such as a nitrene or carbene, can insert into nearby chemical bonds (like C-H or N-H bonds) to form a stable covalent link. princeton.edu This effectively captures the non-covalent interaction between the probe and its target.

    This technique is also used in materials science to create novel biomaterials. For example, peptides containing a photoactivatable group can be crosslinked to polymer surfaces or into hydrogels to create materials with specific, spatially defined biological functions. princeton.edu

    Design and Synthesis of Peptidomimetics with Enhanced Properties

    Peptidomimetics are compounds created to mimic natural peptides but with superior characteristics, such as greater stability in the body, improved absorption, and higher binding affinity for their targets. longdom.org The incorporation of unnatural amino acids like this compound is a key strategy in peptidomimetic design. nih.gov

    The α-methyl group on this amino acid introduces a conformational constraint, restricting the rotation of the peptide backbone. This can lock the peptide into its active shape, leading to stronger binding to its biological target. The α-methyl group also provides steric hindrance that can shield the adjacent peptide bond from being broken down by enzymes, thus extending the molecule's active life in the body.

    The azidobutyl side chain offers significant synthetic flexibility. After the peptide is synthesized, the azide can be used in click chemistry or Staudinger ligation to attach other functional molecules, such as drugs or imaging agents. merckmillipore.com It can also be reduced to a primary amine, which can then be further modified to create a diverse library of new compounds. merckmillipore.com This combination of structural control and chemical versatility makes this compound a powerful tool for developing new peptide-based therapeutics. longdom.org

    Table 2: Enhanced Properties of Peptidomimetics

    
    
    ModificationProperty EnhancementRationale
    α-Methyl GroupIncreased proteolytic stability, conformational constraintSteric hindrance protects the peptide backbone from enzymatic cleavage; restricts bond rotation to favor a bioactive conformation. nih.gov
    Azidobutyl Side ChainSynthetic versatility for conjugation/modificationThe azide group serves as a handle for click chemistry or Staudinger ligation and can be reduced to a reactive amine for further functionalization. [2, 6, 11]
    Overall StructureMimicry of natural peptides with improved drug-like propertiesDesigned to overcome limitations of natural peptides, such as poor metabolic stability and bioavailability.

    Probing Biomolecular Interactions and Conformations

    The incorporation of this compound into peptides provides a powerful tool for investigating biomolecular interactions and conformational dynamics. The azide group in its side chain offers a unique spectroscopic handle and the potential for photo-crosslinking studies.

    Furthermore, the azido group can be converted into a highly reactive nitrene upon photolysis with UV light. This photo-activatable property allows for its use as a photo-crosslinking agent to map biomolecular interactions. nih.gov When a peptide containing this compound is bound to its target protein, irradiation can induce the formation of a covalent bond with nearby residues, thereby "trapping" the interaction. Subsequent analysis, for example by mass spectrometry, can then identify the specific sites of interaction, providing valuable insights into the binding interface of protein-protein or peptide-protein complexes. nih.gov

    Feature of this compoundApplication in Probing Biomolecular SystemsRelevant Techniques
    Azide Side ChainInfrared (IR) Probe for Conformational ChangesFourier-Transform Infrared (FTIR) Spectroscopy
    Azide Side ChainPhoto-crosslinking Agent for Interaction MappingPhotochemistry, Mass Spectrometry, NMR Spectroscopy
    α-Methyl GroupInduction of Specific Peptide ConformationsCircular Dichroism, NMR Spectroscopy

    Development of Advanced Biomolecular Probes and Biosensors

    The ability to selectively modify biomolecules is crucial for the development of advanced probes and biosensors. This compound is an excellent building block for this purpose due to the bioorthogonal reactivity of its azide group. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," allows for the efficient and specific conjugation of the azide-containing peptide with a wide variety of reporter molecules, such as fluorophores or quenchers, that bear a terminal alkyne. peptide.comnih.gov

    This strategy is widely employed in the creation of fluorescently labeled peptides for various applications, including cellular imaging and in vitro assays. nih.gov For example, a peptide incorporating this compound can be synthesized and then "clicked" to an alkyne-modified fluorescent dye. This approach offers significant advantages over traditional labeling methods that target natural amino acid side chains (e.g., lysine or cysteine), as it provides greater control over the site of labeling, ensuring homogeneity of the final product. metu.edu.tr

    This compound is also valuable for the construction of Förster Resonance Energy Transfer (FRET)-based biosensors. In a typical design, a peptide substrate for a specific enzyme, such as a protease, is synthesized to contain both a fluorophore and a quencher. The incorporation of this compound allows for the precise placement of one of these components via click chemistry. When the peptide is intact, the fluorophore's emission is quenched. Upon enzymatic cleavage of the peptide, the fluorophore and quencher are separated, leading to a detectable increase in fluorescence. The Dabcyl/EDANS pair is a commonly used fluorophore-quencher combination in such FRET-based probes. sigmaaldrich.com

    Probe/Sensor TypeRole of this compoundKey Chemical ReactionExample Reporter Molecules
    Fluorescently Labeled PeptidesSite-specific attachment of a fluorescent dye.Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Coumarins, Dansyl derivatives, EDANS
    FRET-based BiosensorsPrecise positioning of a fluorophore or quencher.Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Dabcyl, EDANS, Mca
    Antibody-Drug ConjugatesSite-specific attachment of a therapeutic agent.Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Auristatins, PBD dimers

    Integration into Polymeric Architectures and Supramolecular Assemblies

    The unique properties of this compound also lend themselves to the field of materials science, particularly in the creation of functional polymers and self-assembling systems. The Fmoc group itself is known to drive the self-assembly of amino acids and short peptides into ordered nanostructures, such as fibers, ribbons, and hydrogels. nih.govresearchgate.netmanchester.ac.uk This self-assembly is driven by a combination of π-π stacking of the aromatic fluorenyl groups and hydrogen bonding between the peptide backbones. mdpi.comchemrxiv.org

    By incorporating this compound into peptide sequences, it is possible to create self-assembling materials that are also chemically addressable. The azide groups on the surface of the resulting nanostructures can serve as anchor points for further functionalization via click chemistry. sigmaaldrich.com This allows for the decoration of the self-assembled scaffolds with a variety of molecules, including bioactive peptides (e.g., the RGD sequence for cell adhesion), drugs for controlled release, or imaging agents. nih.gov This approach enables the bottom-up fabrication of complex, functional biomaterials with tailored properties for applications in tissue engineering and regenerative medicine. mdpi.com

    In addition to self-assembling systems, the azide functionality of this compound can be used to create novel polymeric materials. For instance, peptides containing this amino acid can be "clicked" onto synthetic polymers bearing alkyne groups, resulting in well-defined peptide-polymer conjugates. sigmaaldrich.com This strategy combines the biological activity and structural features of peptides with the physical properties of synthetic polymers, leading to new hybrid materials with potential applications in drug delivery, diagnostics, and as advanced coatings.

    Material TypeRole of this compoundDriving Forces/Key ReactionsPotential Applications
    Self-Assembled HydrogelsComponent of self-assembling peptide; provides azide for functionalization.π-π stacking (Fmoc), Hydrogen bonding, Click chemistry (functionalization)Tissue engineering, Drug delivery, 3D cell culture
    Peptide-Polymer ConjugatesPeptide component for conjugation to a polymer backbone.Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Targeted drug delivery, Biomimetic materials
    Functionalized NanostructuresBuilding block for nanostructures with clickable surface groups.Self-assembly, Click chemistryBiosensing, Catalysis, Nanomedicine

    Analytical Methodologies for Characterization and Verification

    Spectroscopic Techniques for Structural Elucidation of Intermediates and Final Compounds

    The synthesis of (R)-N-Fmoc-2-(4'-azidobutyl)alanine involves multiple steps, and the structural confirmation of intermediates and the final product relies heavily on spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools for this purpose.

    Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

    ¹H NMR spectra are used to identify the number and environment of protons. For this compound, characteristic signals would include those from the fluorenyl (Fmoc) group (typically in the aromatic region, ~7.2-7.8 ppm), the protons of the butyl chain, and the α-proton. The chemical shifts and coupling patterns of the methylene (B1212753) protons in the azidobutyl side chain would be indicative of their position relative to the azide (B81097) and the chiral center. beilstein-journals.org

    ¹³C NMR spectra reveal the number of unique carbon atoms in the molecule. Key resonances would include the carbonyl carbons of the Fmoc protecting group and the carboxylic acid, the aromatic carbons of the fluorenyl group, the α-carbon, and the carbons of the azidobutyl side chain. beilstein-journals.org Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are often employed to assign the proton and carbon signals unambiguously. semanticscholar.org

    Infrared (IR) Spectroscopy is particularly useful for identifying specific functional groups.

    A strong, sharp absorption band around 2100 cm⁻¹ is a definitive indicator of the azide (N₃) functional group . nih.gov

    The presence of the Fmoc protecting group is confirmed by characteristic absorptions for the urethane (B1682113) carbonyl (C=O) at approximately 1720-1690 cm⁻¹ and aromatic C-H stretching vibrations. spectrabase.com

    The carboxylic acid group will show a broad O-H stretch from approximately 3300 to 2500 cm⁻¹ and a C=O stretch around 1710 cm⁻¹ . spectrabase.com

    While specific spectra for this compound are not widely published, the expected spectral data can be inferred from the analysis of similar Fmoc-protected amino acids and azido-containing compounds. semanticscholar.orgchemicalbook.compeptide.compeptide.com

    Mass Spectrometry-Based Characterization of Modified Peptides and Proteins

    Mass spectrometry (MS) is an indispensable tool for the analysis of peptides and proteins that have been modified with this compound. The azide group allows for bioorthogonal ligation reactions, such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of reporter tags or other molecules.

    Peptide Mapping and Sequence Confirmation

    Peptide mapping is a fundamental technique in protein analysis that involves the enzymatic digestion of a protein into smaller peptides, which are then separated by liquid chromatography and analyzed by mass spectrometry. peptide.com When a protein is modified with this compound, peptide mapping can confirm the successful incorporation of the unnatural amino acid.

    The process typically involves:

    Enzymatic Digestion: The modified protein is digested with a specific protease, such as trypsin, which cleaves after lysine (B10760008) and arginine residues. youtube.com

    LC-MS/MS Analysis: The resulting peptide mixture is separated by reversed-phase high-performance liquid chromatography (RP-HPLC) coupled to a mass spectrometer.

    Sequence Confirmation: The mass of the peptide containing this compound will be increased by a specific mass increment corresponding to the residue. Tandem mass spectrometry (MS/MS) is then used to fragment the peptide, and the resulting fragmentation pattern (b- and y-ions) allows for the precise localization of the modification within the peptide sequence. youtube.comyoutube.comyoutube.com The mass difference between adjacent fragment ions will correspond to the mass of the amino acid at that position, and the presence of the azido-alanine residue can be confirmed.

    Identification of Site-Specific Bioconjugation Events

    A primary application of this compound is to introduce a reactive handle for site-specific bioconjugation. After the incorporation of the azido-amino acid into a peptide or protein, it can be reacted with an alkyne-containing molecule via CuAAC "click chemistry." Mass spectrometry is then used to verify the successful conjugation.

    The analytical workflow involves:

    Mass Shift Analysis: The mass of the modified peptide will increase by the mass of the conjugated molecule. This mass shift is readily detected by MS.

    Tandem Mass Spectrometry (MS/MS): Fragmentation of the conjugated peptide will confirm the site of modification. The fragmentation pattern will show a mass shift on the fragment ions containing the modified amino acid, pinpointing the exact location of the bioconjugation event. nih.gov

    Quantitative Proteomics and Activity-Based Protein Profiling

    Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. uab.edu Peptides containing this compound can be used in quantitative proteomics studies. For instance, after conjugation to a reporter tag, the intensity of the signal from the tagged peptide can be used to quantify the modified protein. Stable isotope labeling by amino acids in cell culture (SILAC) or isobaric tags for relative and absolute quantitation (iTRAQ) can be combined with the incorporation of this azido-amino acid for more complex quantitative experiments.

    Activity-Based Protein Profiling (ABPP) is a chemical proteomics strategy that uses reactive chemical probes to label active enzyme families directly in complex proteomes. windows.net While not a direct application of the amino acid itself, the azide group of this compound incorporated into a peptide inhibitor or substrate can serve as a handle for the subsequent attachment of a reporter group, facilitating the identification and analysis of the target enzyme. beilstein-journals.org This two-step labeling approach is a common strategy in ABPP.

    Chromatographic Methodologies for Purity Assessment (e.g., HPLC, RP-HPLC)

    High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is the standard method for assessing the chemical purity of this compound and peptides containing it. sigmaaldrich.com

    In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like trifluoroacetic acid (TFA). phenomenex.com The separation is based on the hydrophobic character of the analytes.

    For this compound, a typical RP-HPLC analysis would involve:

    Sample Preparation: The compound is dissolved in a suitable solvent.

    Injection and Separation: The sample is injected onto the RP-HPLC column, and a gradient of increasing organic solvent is applied to elute the compounds.

    Detection: The eluting compounds are detected by a UV detector, typically at a wavelength where the Fmoc group absorbs strongly (around 265 nm).

    Purity Calculation: The purity of the compound is determined by the relative area of its peak compared to the total area of all peaks in the chromatogram. High-quality preparations of Fmoc-amino acids are expected to have a purity of ≥97%. sigmaaldrich.comfishersci.caphenomenex.com

    Assessment of Optical Purity and Enantiomeric Excess

    The stereochemistry of amino acids is critical for the structure and function of peptides. Therefore, it is essential to determine the optical purity or enantiomeric excess (e.e.) of this compound to ensure that it is not contaminated with its (S)-enantiomer.

    Chiral HPLC is the most common and reliable method for this purpose. phenomenex.comsigmaaldrich.com This technique uses a chiral stationary phase (CSP) that can differentiate between enantiomers.

    Key aspects of chiral HPLC for the analysis of this compound include:

    Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin, vancomycin) have proven effective for the separation of Fmoc-amino acid enantiomers. phenomenex.comsigmaaldrich.comnih.gov

    Mobile Phase: The choice of mobile phase, including the organic modifier (e.g., methanol, acetonitrile) and additives (e.g., acids, bases), is crucial for achieving separation. mdpi.com

    Detection and Quantification: The two enantiomers will have different retention times, allowing for their separation and quantification. The enantiomeric excess is calculated from the peak areas of the two enantiomers. For use in peptide synthesis, an enantiomeric excess of ≥98% is often required. fishersci.ca

    Challenges, Limitations, and Future Research Trajectories

    Addressing Persistent Side Reactions During Synthesis and Conjugation

    The chemical stability of the azido (B1232118) group and the integrity of the Fmoc-protecting group are paramount during the multi-step process of solid-phase peptide synthesis (SPPS) and subsequent conjugation reactions. However, several side reactions can occur, leading to impurities, reduced yield, and truncated or modified peptides.

    A significant challenge during the synthesis of peptides incorporating azido amino acids is the potential for the reduction of the azide (B81097) moiety to an amine. This can be particularly problematic during the repetitive steps of Fmoc deprotection, which are typically carried out using a basic solution such as piperidine (B6355638). While the azide group is generally stable under these conditions, prolonged exposure or harsh basic conditions can lead to its reduction.

    Another common issue in Fmoc-SPPS is the formation of diketopiperazines, especially at the dipeptide stage. peptide.com This is more prevalent when proline is one of the initial two amino acids, but can occur with other residues as well. peptide.com The use of sterically hindered resins, such as 2-chlorotrityl chloride resin, can mitigate this side reaction. peptide.com

    Aspartimide formation is a well-documented side reaction in Fmoc-SPPS, particularly in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser. peptide.com This can occur under both acidic and basic conditions, leading to a mixture of alpha and beta-coupled peptides. peptide.com The addition of 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution can help to suppress aspartimide formation. peptide.com

    During the coupling step, especially with prolonged reaction times, an elimination product of the azido moiety can be formed. nih.gov This side reaction was observed during the incorporation of various Fmoc-azido amino acids into model tripeptides using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and diisopropylethylamine (DIPEA) as coupling reagents. nih.govsemanticscholar.org

    Furthermore, the oxidation of sensitive amino acid residues, such as methionine, to its sulfoxide (B87167) can occur during SPPS. peptide.comiris-biotech.de This can be reversed by treatment with reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) during the workup. iris-biotech.de

    Incomplete Fmoc deprotection is another potential pitfall that can lead to lower yields and truncated peptide sequences. iris-biotech.de Extending the reaction time or performing a second deprotection step can help to ensure complete removal of the Fmoc group. iris-biotech.de

    The following table summarizes some of the common side reactions encountered during the synthesis and conjugation of peptides containing azido amino acids:

    Side ReactionDescriptionConditions Favoring the ReactionMitigation Strategies
    Azide Reduction Reduction of the azide group to an amine.Prolonged exposure to basic conditions during Fmoc deprotection.Optimization of deprotection time and conditions.
    Diketopiperazine Formation Intramolecular cyclization of a dipeptide to form a six-membered ring, leading to chain termination. peptide.comEspecially prevalent at the dipeptide stage, particularly with proline. peptide.comUse of sterically hindered resins (e.g., 2-chlorotrityl chloride resin). peptide.com
    Aspartimide Formation Intramolecular cyclization of an aspartic acid residue, leading to a mixture of α- and β-peptides. peptide.comOccurs in both acidic and basic conditions, especially in Asp-Gly, Asp-Ala, or Asp-Ser sequences. peptide.comAddition of HOBt to the deprotection solution. peptide.com
    Azide Elimination Elimination of the azido moiety. nih.govsemanticscholar.orgProlonged coupling times with certain coupling reagents (e.g., HBTU/DIPEA). nih.govsemanticscholar.orgOptimization of coupling reaction time.
    Oxidation Oxidation of sensitive residues, such as methionine. peptide.comiris-biotech.deCan occur during various steps of SPPS. peptide.comiris-biotech.deAddition of reducing agents (e.g., DTT, TCEP) during workup. iris-biotech.de
    Incomplete Deprotection Failure to completely remove the Fmoc protecting group. iris-biotech.deInsufficient deprotection time or reagent concentration. iris-biotech.deExtending deprotection time or performing a double deprotection. iris-biotech.de

    Development of Strategies for Improved Reaction Efficiency and Chemoselectivity

    The success of incorporating (R)-N-Fmoc-2-(4'-azidobutyl)alanine into biomolecules hinges on the efficiency and chemoselectivity of the subsequent conjugation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

    The CuAAC reaction, while highly efficient, can be hampered by the cytotoxicity of the copper catalyst, which can limit its application in living systems. Research efforts are focused on developing more biocompatible copper sources and ligands that can accelerate the reaction and reduce the required copper concentration. Additionally, optimizing the reaction conditions, such as solvent, temperature, and the choice of reducing agent to maintain copper in its active Cu(I) state, is crucial for maximizing reaction efficiency.

    SPAAC offers a copper-free alternative, but the reaction rates are generally slower than CuAAC. To address this, efforts are underway to design more reactive cyclooctynes. The development of dibenzoannulated cyclooctynes (DIBO) and bicyclo[6.1.0]nonyne (BCN) derivatives has significantly improved the kinetics of SPAAC. Further enhancements in reaction rates are being pursued through the synthesis of novel strained alkynes with optimized ring strain and electronics.

    Chemoselectivity is another critical aspect, ensuring that the azide group reacts exclusively with its intended alkyne partner without cross-reactivity with other functional groups present in the biomolecule. While the azide-alkyne reaction is highly chemoselective, the development of new bioorthogonal reaction pairs with even greater selectivity is an active area of research.

    The following table highlights some strategies for improving the efficiency and chemoselectivity of azide-based bioconjugation:

    StrategyDescriptionImpact on Efficiency and Chemoselectivity
    Ligand Development for CuAAC Synthesis of new ligands for the copper catalyst.Accelerates reaction rates, allowing for lower copper concentrations and reducing cytotoxicity.
    Novel Strained Alkynes for SPAAC Design and synthesis of more reactive cyclooctynes.Increases reaction kinetics, enabling faster conjugation without the need for a catalyst.
    Optimized Reaction Conditions Fine-tuning of solvent, temperature, pH, and additives.Maximizes reaction yields and minimizes side reactions.
    Orthogonal Protecting Group Strategies Use of protecting groups that can be removed under specific conditions without affecting other parts of the molecule.Ensures that the azide and alkyne groups are only revealed when desired, preventing unwanted reactions.

    Exploration of Emerging Bioorthogonal Chemistries and Their Applicability

    While the azide-alkyne cycloaddition has been a workhorse in bioorthogonal chemistry, the field is continuously evolving with the development of new reaction pairs. These emerging chemistries offer alternative or complementary tools for bioconjugation, each with its own unique advantages in terms of reaction kinetics, stability, and orthogonality.

    One of the most prominent emerging bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes or alkynes. This reaction is exceptionally fast, with second-order rate constants that are orders of magnitude higher than those of SPAAC. The high reactivity of the IEDDA reaction allows for efficient labeling at very low concentrations of reactants, making it particularly well-suited for in vivo applications.

    Another promising area is the development of photo-triggered bioorthogonal reactions. These reactions offer spatiotemporal control over the conjugation process, allowing for the precise activation of the reaction at a specific time and location using light. This level of control is highly desirable for studying dynamic biological processes.

    The exploration of these and other novel bioorthogonal reactions, such as the Staudinger ligation and its traceless variants, provides a broader toolkit for chemical biologists. The applicability of these new chemistries to the conjugation of peptides containing this compound and similar building blocks will depend on factors such as the stability of the azide group under the specific reaction conditions and the potential for cross-reactivity.

    The following table provides a comparison of some emerging bioorthogonal chemistries:

    Bioorthogonal ReactionReactantsKey Advantages
    Inverse-Electron-Demand Diels-Alder (IEDDA) Tetrazine and strained alkene/alkyneExtremely fast reaction kinetics, high biocompatibility.
    Photo-triggered Cycloadditions Photo-caged diene and dienophileSpatiotemporal control over the reaction.
    Staudinger Ligation Azide and phosphine (B1218219)Forms a stable amide bond, can be engineered to be traceless.
    Nitrile Oxide-Norbornene Cycloaddition Nitrile oxide and norborneneFast kinetics and good stability.

    Rational Design Principles for Next-Generation Azido Amino Acid Building Blocks

    The design of novel azido amino acid building blocks is a key strategy for expanding the capabilities of bioorthogonal chemistry. By systematically modifying the structure of the amino acid, it is possible to fine-tune its properties to meet the specific demands of a particular application.

    Another area of focus is the development of azido amino acids with altered reactivity. By introducing electron-withdrawing or electron-donating groups in proximity to the azide, it may be possible to modulate its reactivity in cycloaddition reactions. This could lead to the development of "tunable" azido amino acids that can be selectively reacted in the presence of other azides.

    Furthermore, the creation of multifunctional amino acids that incorporate an azide group alongside another functional handle would enable the construction of more complex biomolecular architectures. This could involve the synthesis of amino acids bearing both an azide and an alkyne, or an azide and a fluorescent reporter group.

    The rational design of these next-generation building blocks will be guided by a deeper understanding of the structure-activity relationships that govern their performance in peptide synthesis and bioconjugation.

    Computational and Theoretical Modeling for Predictive Synthesis and Application

    Computational and theoretical modeling are becoming increasingly powerful tools for accelerating the development of new chemical entities and methodologies. In the context of this compound, computational approaches can provide valuable insights into its synthesis, conformational preferences, and reactivity.

    For instance, quantum mechanical calculations can be used to model the transition states of key synthetic steps, helping to identify potential side reactions and optimize reaction conditions. Molecular dynamics simulations can be employed to study the conformational behavior of peptides incorporating this unnatural amino acid, providing a better understanding of how it may affect peptide structure and function.

    In the realm of bioconjugation, computational models can be used to predict the reaction rates of different azide-alkyne pairs, guiding the selection of the most appropriate reactants for a given application. These models can also be used to design new catalysts and bioorthogonal reaction partners with enhanced properties.

    By providing a predictive framework, computational and theoretical modeling can help to streamline the experimental workflow, reducing the time and resources required to develop and apply new azido amino acid building blocks.

    Expansion into Advanced Biomaterial and Nanotechnology Designs

    The unique properties of azido-functionalized amino acids, such as this compound, make them highly attractive for the development of advanced biomaterials and nanotechnologies. The ability to precisely introduce an azide group into a peptide sequence allows for the site-specific modification of materials with a wide range of functionalities.

    In the field of biomaterials, this can be used to create hydrogels with tunable mechanical properties, to immobilize bioactive molecules onto surfaces for tissue engineering applications, or to develop targeted drug delivery systems. For example, a peptide containing this compound could be synthesized and then "clicked" onto a polymer scaffold functionalized with alkyne groups, creating a bioactive material with precisely controlled properties.

    In nanotechnology, azido-functionalized peptides can be used to direct the assembly of nanoparticles into well-defined structures, or to functionalize the surface of nanoparticles for targeted imaging and therapy. The high efficiency and specificity of the click reaction make it an ideal tool for constructing these complex nanoscale architectures.

    The expansion of this compound and similar building blocks into these advanced applications will require close collaboration between chemists, materials scientists, and nanotechnologists.

    Automation and High-Throughput Methodologies in Synthesis and Screening

    The synthesis and screening of peptides and bioconjugates can be a time-consuming and labor-intensive process. The development of automated and high-throughput methodologies is therefore essential for accelerating the pace of research in this area.

    Automated peptide synthesizers are already widely used for the routine synthesis of peptides. The adaptation of these instruments to handle unnatural amino acids, such as this compound, will require the optimization of coupling protocols and the development of robust quality control measures.

    High-throughput screening platforms can be used to rapidly evaluate the performance of different azido amino acids in a variety of applications. For example, a library of peptides containing different azido amino acids could be synthesized and then screened for their ability to be conjugated to a fluorescent alkyne. This would allow for the rapid identification of the most promising building blocks for further development.

    The integration of automation and high-throughput screening into the workflow for developing and applying azido amino acids will enable researchers to explore a much larger chemical space, leading to the discovery of new and improved tools for chemical biology.

    Q & A

    Q. How to resolve low coupling efficiency in SPPS?

    • Methodological Answer : Steric hindrance from the azidobutyl group may necessitate extended coupling times (2–4 h) or microwave-assisted synthesis (50°C, 30 min). Pre-activation with 1-hydroxy-7-azabenzotriazole (HOAt) improves yields, as demonstrated for Fmoc-2-(7'-octenyl)alanine .

    Q. Why do discrepancies arise in reported solubility data for azidoalkylalanine derivatives?

    • Methodological Answer : Solubility varies with solvent polarity and side-chain length. For example, this compound is soluble in DMF and THF but precipitates in aqueous buffers. Contradictions in literature may stem from differing counterions (e.g., sodium vs. free acid forms) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.